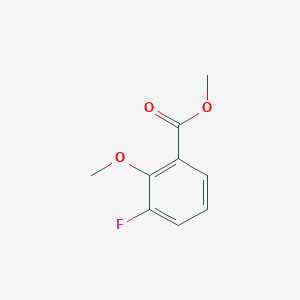

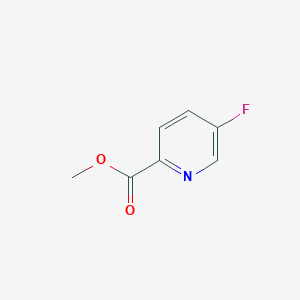

Methyl 5-Fluoropyridine-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 5-Fluoropyridine-2-carboxylate and related compounds involves several chemical reactions, including oxidation, nitration, reduction, and catalyzed reactions. For instance, Shi et al. (2012) described the synthesis of a related compound, Methyl 4-fluoro-3-methylpyridine-2-carboxylate, through a process involving oxidation, nitration, and reduction, followed by a modified Balz-Schiemann reaction, with an overall yield of about 18% (Shi Qunfeng et al., 2012). This synthesis pathway highlights the complexity and the steps required to introduce fluorine into the pyridine ring.

Molecular Structure Analysis

Chemical Reactions and Properties

Methyl 5-Fluoropyridine-2-carboxylate participates in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The fluorine atom on the pyridine ring makes it a reactive site for nucleophilic attack, while the carboxylate group can participate in condensation reactions. For instance, the synthesis routes involve complex reactions such as diazotization and Schiemann reaction to introduce the fluorine atom or modify the pyridine ring (Chen Ying-qi, 2008).

Aplicaciones Científicas De Investigación

-

Scientific Field: Synthetic Chemistry

- Application : Fluoropyridines, including Methyl 5-Fluoropyridine-2-carboxylate, are used in the synthesis of a variety of chemical compounds .

- Methods of Application : The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes : The synthesis of these compounds has been a topic of interest due to their interesting and unusual physical, chemical and biological properties .

-

Scientific Field: Medicinal Chemistry

- Application : Fluoropyridines are used in the development of new pharmaceuticals .

- Methods of Application : Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

- Results or Outcomes : About 10% of the total sales of pharmaceuticals currently used for the medical treatment are drugs containing fluorine atom .

-

Scientific Field: Agricultural Chemistry

- Application : Fluoropyridines are used in the development of new agricultural products .

- Methods of Application : One of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures .

- Results or Outcomes : A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

-

Scientific Field: Organic Semiconductors

- Application : Thiophene-mediated molecules, which can be synthesized using fluoropyridines, play a prominent role in the advancement of organic semiconductors .

- Methods of Application : The simple substrate vinylthioacetamide was treated with triflic anhydride and 2-fluoropyridine to generate the desired methyl 5-aryl-3-hydroxythiophene-2-carboxylates .

- Results or Outcomes : These molecules have been applied in the fabrication of organic light-emitting diodes (OLEDs) .

-

Scientific Field: Corrosion Inhibitors

- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Methods of Application : The desired methyl 5-aryl-3-hydroxythiophene-2-carboxylates were applied in the investigation of the inhibitive effect of triphenyltin 2-thiophene carboxylate on corrosion of steel in 2 M H3PO4 solutions .

- Results or Outcomes : The application of these compounds has shown to be effective in inhibiting corrosion .

-

Scientific Field: Biological Research

- Application : Fluoropyridines are used in the synthesis of F18-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

- Methods of Application : The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides .

- Results or Outcomes : These compounds are acting as AMPA potentiators .

-

Scientific Field: Antimycobacterial Agents

- Application : 5-Phenyl-furan-2-carboxylic acids, which can be synthesized using fluoropyridines, have emerged as a new, promising class of antimycobacterial agents .

- Methods of Application : The preparation of methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate was described, and its analysis was conducted by 1H-NMR, 13C-NMR, HRMS, and SC-XRD .

- Results or Outcomes : These compounds have the ability to interfere with iron homeostasis .

-

Scientific Field: Radiobiology

- Application : Synthesis of F18-substituted pyridines for local radiotherapy of cancer and other biological active compounds .

- Methods of Application : The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides .

- Results or Outcomes : These compounds are acting as AMPA potentiators .

Safety And Hazards

“Methyl 5-Fluoropyridine-2-carboxylate” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

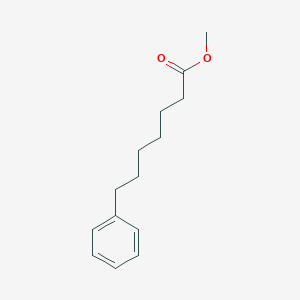

methyl 5-fluoropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMBKUFSDZMQEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630088 | |

| Record name | Methyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-Fluoropyridine-2-carboxylate | |

CAS RN |

107504-07-4 | |

| Record name | 2-Pyridinecarboxylic acid, 5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107504-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-fluoropyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)